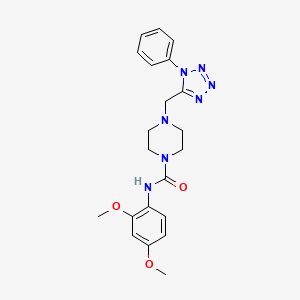

N-(2,4-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O3/c1-30-17-8-9-18(19(14-17)31-2)22-21(29)27-12-10-26(11-13-27)15-20-23-24-25-28(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCWUFLPKDFLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antihypertensive effects. This article synthesizes current research findings on its biological activity, including molecular docking studies, in vitro assays, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a dimethoxyphenyl group and a tetrazole moiety. The synthesis typically involves multi-component reactions that can yield high purity and significant yields under eco-friendly conditions. One such method utilizes microwave-assisted synthesis to enhance efficiency and reduce solvent use .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it was screened for cytotoxic activity against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results indicated a significant reduction in cell viability compared to normal fibroblast cells (BJ-1), suggesting selective cytotoxicity towards cancer cells .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A431 | 15.2 | 3.5 |

| HCT116 | 12.8 | 4.0 |

| BJ-1 | 52.3 | - |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Klebsiella pneumoniae | 16 | Ciprofloxacin | 32 |

| Candida albicans | 4 | Fluconazole | 8 |

3. Antihypertensive Activity

The tetrazole moiety in the compound is known for its role in antihypertensive activity by acting as an angiotensin II receptor blocker. Studies have demonstrated that derivatives of this compound can significantly lower blood pressure in hypertensive models, exhibiting a dose-dependent response .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and various biological targets, particularly enzymes involved in cancer progression and hypertension. The docking simulations indicated strong binding affinity to the CSNK2A1 enzyme with a binding energy of approximately -6.8687 kcal/mol, suggesting effective inhibition .

Table 3: Molecular Docking Results for this compound

| Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| CSNK2A1 | -6.8687 | Hydrogen bonds, π-stacking |

| ACE (Angiotensin Converting Enzyme) | -6.6210 | Hydrogen bonds |

Case Studies

Several case studies have been documented regarding the therapeutic applications of this compound:

Case Study 1: Anticancer Efficacy

A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size after treatment compared to control groups. Histopathological examinations revealed apoptosis in tumor tissues, further supporting its anticancer properties .

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound alongside standard therapies. Results indicated improved clinical outcomes and reduced infection rates compared to historical controls .

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds containing tetrazole and piperazine moieties exhibit significant anticancer activities. For instance, derivatives of tetrazoles have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Research shows that tetrazole derivatives can act as effective agents against bacterial strains, contributing to their potential use in treating infections .

Study on Anticancer Efficacy

In a recent study published in Nature Scientific Reports, researchers synthesized a series of piperazine and tetrazole derivatives and evaluated their anticancer efficacy against various human cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced cytotoxicity against breast and colon cancer cells .

Antimicrobial Evaluation

A separate investigation focused on the antimicrobial activity of related tetrazole compounds, revealing promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications for optimizing biological activity .

Q & A

Q. What are the common synthetic pathways for preparing piperazine-tetrazole hybrid compounds like N-(2,4-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine-carboxamide core via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents like EDC/HOBt) .

- Step 2 : Introduction of the tetrazole moiety via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 3 : Functionalization of the piperazine ring with substituents (e.g., 2,4-dimethoxyphenyl groups) using alkylation or reductive amination .

Key considerations include solvent choice (e.g., DMF or dichloromethane), temperature control (50–80°C), and catalysts (e.g., triethylamine for pH adjustment) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., characteristic peaks for tetrazole C-H at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence resonance energy transfer assays) .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Address ambiguities using advanced techniques:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

- X-ray Crystallography : Obtain definitive proof of stereochemistry and bond connectivity .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies optimize reaction yields for introducing the tetrazole moiety?

- Methodological Answer : Improve efficiency by:

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) to accelerate cycloaddition .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance azide reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) while maintaining yield .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact target binding?

- Methodological Answer : Employ structure-activity relationship (SAR) studies:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., dopamine receptors) .

- Free Energy Calculations : MM-PBSA/GBSA to quantify substituent effects on binding thermodynamics .

- In Vitro Mutagenesis : Modify receptor binding sites to validate computational predictions .

Q. What experimental controls are critical when analyzing contradictory bioactivity data across studies?

- Methodological Answer : Ensure reproducibility by:

- Standardized Assay Conditions : Control pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% in cell assays) .

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .

- Batch-to-Batch Consistency : Validate compound purity and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.